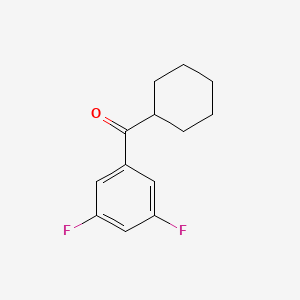

Cyclohexyl 3,5-difluorophenyl ketone

Description

Cyclohexyl 3,5-difluorophenyl ketone is a fluorinated aromatic ketone characterized by a cyclohexyl group attached to a ketone moiety and a 3,5-difluorophenyl substituent. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. The fluorine atoms at the 3,5-positions enhance electron-withdrawing effects, influencing reactivity and stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

cyclohexyl-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEGXRUFPBGGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642612 | |

| Record name | Cyclohexyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-58-9 | |

| Record name | Cyclohexyl(3,5-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 3,5-difluorophenyl ketone can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts is crucial for optimizing yield and purity . Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 3,5-difluorophenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Substituted phenyl ketones with various functional groups.

Scientific Research Applications

Cyclohexyl 3,5-difluorophenyl ketone has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies to understand its biological activity and potential therapeutic effects.

Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 3,5-difluorophenyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Cyclohexyl (3,5-Difluorophenyl)methanol

Key differences include:

- Reactivity : The ketone is more electrophilic, enabling nucleophilic additions (e.g., Grignard reactions), while the alcohol is prone to oxidation or substitution reactions.

- Applications : The alcohol may serve as a precursor to the ketone via oxidation, highlighting their interconnected roles in synthetic pathways .

Non-Fluorinated Analogs: Cyclohexyl Phenyl Ketone

Removing the fluorine substituents results in cyclohexyl phenyl ketone , which exhibits:

- Lower Boiling Point : Due to reduced polarity from the absence of electronegative fluorine atoms.

- Reduced Stability : Fluorine’s electron-withdrawing effect in the 3,5-difluoro variant enhances resonance stabilization of the aromatic ring.

Halogen-Substituted Derivatives

Comparison with halogenated analogs (e.g., 3,5-dichlorophenyl or brominated derivatives):

- Polarity and Solubility : Fluorine’s smaller atomic radius and higher electronegativity result in stronger dipole moments than chlorine or bromine analogs.

- Synthetic Utility : Fluorinated ketones are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to boron-fluorine interactions, as seen in related boronate esters like Ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate (CAS: 2135443-14-8) .

Data Table: Comparative Properties of Selected Compounds

| Property | Cyclohexyl 3,5-Difluorophenyl Ketone | Cyclohexyl (3,5-Difluorophenyl)methanol | Cyclohexyl Phenyl Ketone |

|---|---|---|---|

| Functional Group | Ketone (C=O) | Alcohol (-CH2OH) | Ketone (C=O) |

| Electron Effects | Strong EWG (F) | Moderate EWG (F) + OH | Weak EWG (H) |

| Reactivity | Electrophilic additions | Oxidation, substitution | Moderate electrophilicity |

| Applications | Synthetic intermediates | Precursor to ketones | General organic synthesis |

Biological Activity

Cyclohexyl 3,5-difluorophenyl ketone (CFK) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CFK features a cyclohexyl group attached to a 3,5-difluorophenyl ketone moiety. The presence of fluorine atoms significantly influences its chemical reactivity and biological activity. The unique substitution pattern at the 3 and 5 positions enhances its lipophilicity and may improve its interaction with biological targets.

The biological activity of CFK is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate the activity of various molecular targets, which can lead to therapeutic effects. The exact pathways involved are still under investigation, but preliminary studies suggest that CFK may influence metabolic processes and cellular signaling pathways.

Antioxidant Activity

Research indicates that CFK exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. CFK's ability to scavenge free radicals contributes to its potential protective effects on cells.

Enzyme Inhibition

CFK has been studied for its inhibitory effects on specific enzymes. For example, it shows potential as a tyrosinase inhibitor, which is significant for conditions such as hyperpigmentation and melanoma. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition can lead to reduced melanin production.

Comparative Analysis with Similar Compounds

The biological activity of CFK can be compared with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cyclohexyl phenyl ketone | Lacks fluorine substituents | Lower reactivity and biological activity |

| Cyclohexyl 4-fluorophenyl ketone | Contains a single fluorine atom | Moderate enzyme inhibition |

| Cyclohexyl 2,4-difluorophenyl ketone | Fluorines at different positions | Varies in reactivity and biological effects |

CFK's unique structure allows it to exhibit distinct properties compared to these analogs, particularly in terms of enzyme inhibition and antioxidant capacity.

Case Studies and Research Findings

- Antioxidant Effectiveness : A study demonstrated that CFK significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .

- Tyrosinase Inhibition : Research indicated that CFK effectively inhibited tyrosinase activity with an IC50 value comparable to established inhibitors like kojic acid. This positions CFK as a promising candidate for developing skin-lightening agents .

- Cytoprotective Properties : In cellular models, CFK was shown to enhance mitochondrial bioenergetics, indicating potential applications in protecting against mitochondrial dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.